Isobavachalcone (IBC) is a prenylated chalcone, a type of flavonoid, that has been isolated from various plant families, predominantly Moraceae and Fabaceae. Since its initial isolation from Psoralea corylifolia in 1968, IBC has garnered attention due to its broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-reverse transcriptase, antitubercular, and antioxidant properties3. The compound has been the subject of numerous studies aiming to elucidate its mechanisms of action and potential applications in various fields, particularly in the context of human health and disease treatment.
IBC's anti-neuroinflammatory effects have been linked to the inhibition of microglia activation, both in vitro and in vivo. It achieves this by upregulating TAX1BP1 expression, which interacts with the ubiquitin-editing enzyme A20, leading to TRAF6 degradation and inhibition of the NF-κB pathway. Additionally, IBC activates the P38/Nrf2 pathway, which is independent of its TAX1BP1-mediated effects1. In cancer cells, IBC has been shown to abrogate Akt signaling, a pathway critical for cell survival and proliferation. By binding to the ATP-binding pocket of Akt, IBC inhibits Akt phosphorylation and kinase activity, leading to apoptosis through the mitochondrial pathway2. Furthermore, IBC induces ROS-mediated apoptosis by targeting thioredoxin reductase 1 (TrxR1) in prostate cancer cells, which contributes to lethal endoplasmic reticulum stress4. In the context of Alzheimer's disease, IBC has been found to modulate Aβ42 aggregation, inhibiting both oligomerization and fibrillization, which are key factors in the disease's development5.
IBC's ability to modulate neuroinflammation makes it a promising candidate for treating neurodegenerative diseases. Its neuroprotective effects have been demonstrated in models of Parkinson's disease, where it inhibited microglial activation and reduced the expression of inflammatory cytokines, potentially through the NF-κB pathway7. Additionally, IBC's induction of apoptosis in neuroblastoma cells via the mitochondrial pathway suggests its potential as a safe therapeutic agent for neuroblastoma treatment6.
The anti-proliferative effects of IBC on human cancer cell lines, mediated by the inhibition of Akt signaling, position it as a promising candidate for cancer therapeutics. Its ability to induce apoptosis in cancer cells without affecting normal cells further underscores its potential in targeted cancer therapy24.
IBC has also shown protective effects in models of lung injury. In a study involving Sephadex-induced lung injury in rats, IBC reduced granuloma formation, inflammatory cell infiltration, and oxidative stress markers. It also modulated the NF-κB pathway and activated the NRF2/HO-1 pathway, suggesting its utility in treating inflammatory lung diseases9.
The pharmacological review of IBC highlights its diverse activities and potential targets, such as AKT and DHODH. The pharmacokinetic profiles of IBC have been reported, which is crucial for its development as a lead compound in drug discovery10.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: